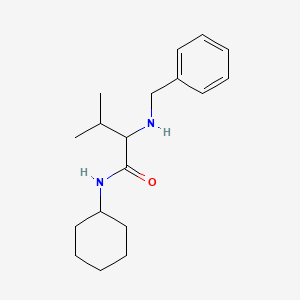
N~2~-Benzyl-N-cyclohexylvalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Benzyl-N-cyclohexylvalinamide is a chemical compound known for its unique structure and properties It is an amide derivative that features a benzyl group attached to the nitrogen atom, along with a cyclohexyl group and a valinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N-cyclohexylvalinamide typically involves the reaction of N-benzylcyclohexylamine with valine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of N2-Benzyl-N-cyclohexylvalinamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~2~-Benzyl-N-cyclohexylvalinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, including neuropharmacological properties.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of N2-Benzyl-N-cyclohexylvalinamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N~2~-Benzyl-N-cyclohexylvalinamide can be compared with other similar compounds such as:
N-Benzylcyclohexylamine: Shares the benzyl and cyclohexyl groups but lacks the valinamide moiety.
N-Benzylvalinamide: Contains the benzyl and valinamide groups but lacks the cyclohexyl group.
N-Cyclohexylvalinamide: Features the cyclohexyl and valinamide groups but lacks the benzyl group
Properties
CAS No. |
67524-42-9 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(benzylamino)-N-cyclohexyl-3-methylbutanamide |
InChI |
InChI=1S/C18H28N2O/c1-14(2)17(19-13-15-9-5-3-6-10-15)18(21)20-16-11-7-4-8-12-16/h3,5-6,9-10,14,16-17,19H,4,7-8,11-13H2,1-2H3,(H,20,21) |
InChI Key |
QRDNDDWPAPQKPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




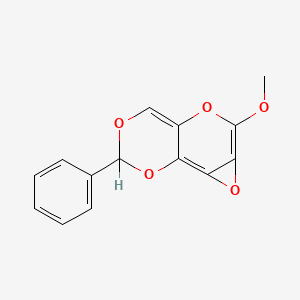
![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
![Benzene, [[(1-methyl-3-butynyl)oxy]methyl]-](/img/structure/B14456893.png)
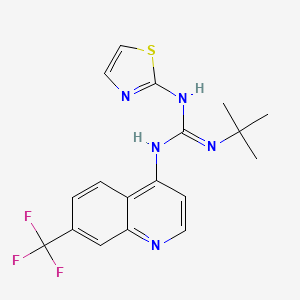
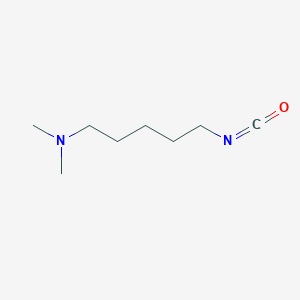
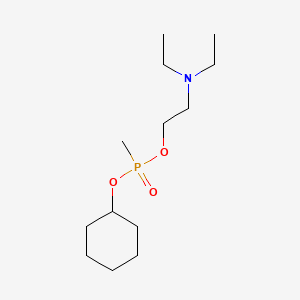

![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
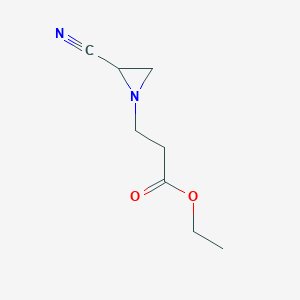
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)

